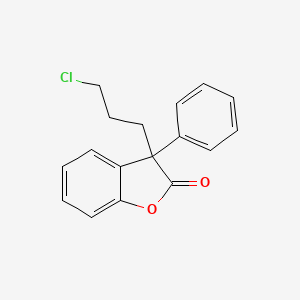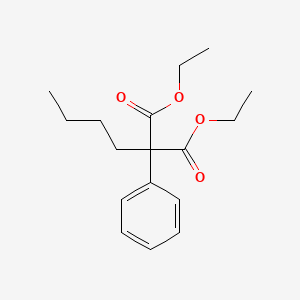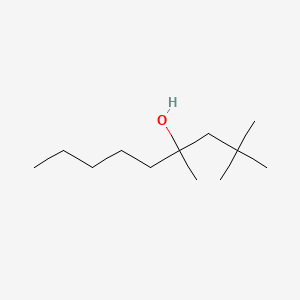![molecular formula C11H17ClO2 B14724025 (2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid CAS No. 6283-85-8](/img/structure/B14724025.png)
(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-7,7-dimethylbicyclo[221]hept-1-yl)acetic acid is a bicyclic compound with a unique structure that includes a chlorine atom and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid typically involves the chlorination of 7,7-dimethylbicyclo[2.2.1]heptane followed by carboxylation. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent carboxylation can be performed using carbon dioxide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or sodium alkoxide under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
Chemistry
In organic synthesis, (2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can be utilized to develop drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes and applications.
作用機序
The mechanism of action of (2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid involves its interaction with molecular targets through its functional groups. The chlorine atom and carboxylic acid group can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions .
類似化合物との比較
Similar Compounds
2-Chloro-7,7-dimethylbicyclo[2.2.1]heptane: Similar structure but lacks the carboxylic acid group.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane: Contains a ketone group instead of a chlorine atom.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.
Uniqueness
(2-Chloro-7,7-dimethylbicyclo[221]hept-1-yl)acetic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group in its bicyclic structure
特性
CAS番号 |
6283-85-8 |
|---|---|
分子式 |
C11H17ClO2 |
分子量 |
216.70 g/mol |
IUPAC名 |
2-(2-chloro-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C11H17ClO2/c1-10(2)7-3-4-11(10,6-9(13)14)8(12)5-7/h7-8H,3-6H2,1-2H3,(H,13,14) |
InChIキー |
OXJNTOQBZAXOPC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)Cl)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


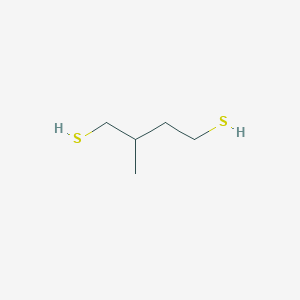
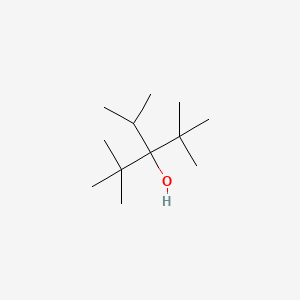
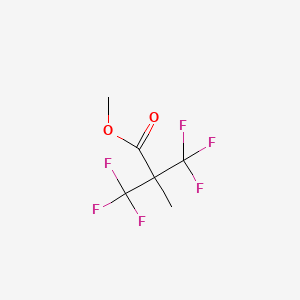

![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
